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Compound of Interest

Compound Name: O-allylvanillin

Cat. No.: B1271678

A detailed examination of the nuclear magnetic resonance spectra of O-allylvanillin provides
valuable insights into its molecular structure. This guide offers a comparative analysis of its *H
and 3C NMR data alongside related compounds, vanillin and eugenol, equipping researchers,
scientists, and drug development professionals with essential data for structural elucidation and
characterization.

O-Allylvanillin, a synthetic derivative of vanillin, is of significant interest in medicinal chemistry
and materials science due to its versatile chemical scaffold. Nuclear Magnetic Resonance
(NMR) spectroscopy is an indispensable tool for confirming the successful synthesis and purity
of such compounds. By analyzing the chemical shifts, splitting patterns, and integration of
signals in both proton (*H) and carbon-13 (*3C) NMR spectra, a comprehensive picture of the
atomic connectivity and chemical environment within the molecule can be established.

Comparative *H NMR Spectral Data

The *H NMR spectrum of O-allylvanillin exhibits characteristic signals corresponding to its
unique structural features, namely the vanillin core and the appended allyl group. A comparison
with the spectra of its precursor, vanillin, and a structurally similar natural product, eugenol,
highlights the key differences and aids in signal assignment.
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. . Coupling
Compound Prot_on Chemical Shift Multiplicity Constant (J,
Assignment (0, ppm)
Hz)
O-Allylvanillin -OCHs 3.79 S -
-O-CHa- 4.45 t 5.7
=CHz2 (trans) 5.23 dd 15,144
=CHz (cis) 5.34 dd 15,14.4
-CH= 5.95 dd 54,15
Ar-H5 6.84 d 84
Ar-H6 7.28 dd 78,15
Ar-H2 7.30 d 1.5
-CHO 9.83 S -
Vanillin -OCHs 3.97 S -
Ar-OH ~6.0 (broad) s -
Ar-H5 7.05 d ~8.0
Ar-H2, H6 7.40-7.44 m -
-CHO 9.83 s -
Eugenol -OCHs 3.87 S -
Ar-OH 5.66 S -
-CH2- 3.32 d 6.7
=CH: 5.05-5.10 m -
-CH= 5.90-6.00 m -
Ar-H 6.68-6.88 m -

Note: Chemical shifts can vary slightly depending on the solvent and concentration.
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The most notable differences in the tH NMR spectrum of O-allylvanillin compared to vanillin
are the appearance of signals corresponding to the allyl group (-O-CH:z-, -CH=, and =CHz) and
the absence of the phenolic hydroxyl (-OH) proton signal. The signals for the allyl group in O-
allylvanillin are distinct from those in eugenol, particularly in the chemical shift of the
methylene protons adjacent to the oxygen atom, reflecting the different ether linkage.

Comparative **C NMR Spectral Data

The 13C NMR spectrum provides complementary information, revealing the chemical
environment of each carbon atom in the molecule. A comparison with vanillin and eugenol
further aids in the complete spectral assignment for O-allylvanillin.
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Compound Carbon Assignment Chemical Shift (6, ppm)
O-Allylvanillin -OCHs 56.1
-O-CHa- 70.0

Ar-C5 112.5

Ar-C2 113.8

=CH: 118.0

Ar-C6 126.5

Ar-C1 130.5

-CH= 133.0

Ar-C4 150.0

Ar-C3 153.0

-CHO 191.0

Vanillin -OCHs 56.3
Ar-C2 108.7

Ar-C6 114.6

Ar-C5 127.6

Ar-C1 129.9

Ar-C4 147.2

Ar-C3 151.7

-CHO 191.1

Eugenol -OCHs 55.9
-CHa- 39.7

Ar-C6 112.8

Ar-C2 1145
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=CH: 1155
Ar-C5 121.2
Ar-C1 132.0
-CH= 137.9
Ar-C4 143.9
Ar-C3 146.5

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

In the 13C NMR spectrum of O-allylvanillin, the signals for the allyl group carbons are clearly
visible. The upfield shift of the aromatic C4 carbon and the downfield shift of the C3 carbon
compared to vanillin are consistent with the formation of the ether linkage.

Experimental Protocols

Sample Preparation for NMR Analysis

A standard protocol for preparing samples for *H and 3C NMR spectroscopy is as follows:
o Sample Weighing: Accurately weigh 5-20 mg of the solid sample.

e Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent
(e.g., CDCIs, DMSO-ds, D20) in a clean, dry vial. The choice of solvent is critical and should
be based on the solubility of the analyte and its chemical inertness.

o Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm
NMR tube.

 Internal Standard: For quantitative analysis, a known amount of an internal standard (e.g.,
tetramethylsilane - TMS) can be added. TMS is often used as a reference for chemical shifts
(6 =0.00 ppm).

NMR Spectrometer Parameters

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b1271678?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1271678?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

The following are typical acquisition parameters for *H and 3C NMR spectroscopy on a 400 or
500 MHz spectrometer:

e 'HNMR:
o Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
o Number of Scans: 16 to 64, depending on the sample concentration.
o Relaxation Delay (d1): 1-2 seconds.
o Acquisition Time: 2-4 seconds.
o Spectral Width: -2 to 12 ppm.
e 13C NMR:
o Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30").

Number of Scans: 1024 or more, due to the low natural abundance of 13C.

[e]

o

Relaxation Delay (d1): 2-5 seconds.

[¢]

Acquisition Time: 1-2 seconds.

o

Spectral Width: -10 to 220 ppm.

Data processing typically involves Fourier transformation, phase correction, and baseline
correction using the spectrometer's software.

Logical Workflow for Spectral Analysis

The process of analyzing and assigning NMR spectra follows a logical progression, as
illustrated in the diagram below.
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Spectral Analysis & Assignment
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Caption: Logical workflow for the acquisition, processing, and analysis of NMR spectra for O-
allylvanillin.

This comprehensive guide provides the fundamental NMR spectral data and experimental
context necessary for the confident identification and characterization of O-allylvanillin. The
comparative data for vanillin and eugenol serve as valuable benchmarks for researchers
working with these and related compounds.

« To cite this document: BenchChem. [A Comparative Analysis of O-Allylvanillin Using *H and
13C NMR Spectroscopy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1271678#1h-nmr-and-13c-nmr-spectral-analysis-of-
o-allylvanillin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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